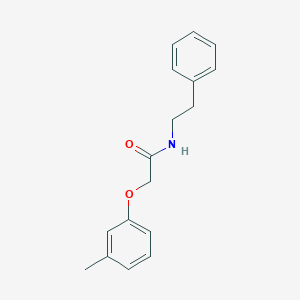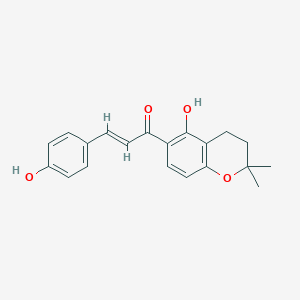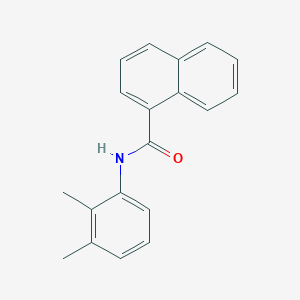
N-(2,3-dimethylphenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-naphthamide is an organic compound with the molecular formula C19H17NO It is a carboxamide derivative, which means it contains a functional group characterized by a carbonyl group (C=O) attached to a nitrogen atom (N)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-naphthamide typically involves the amidation of naphthalene-1-carboxylic acid with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(2,3-dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .
科学的研究の応用
N-(2,3-dimethylphenyl)-1-naphthamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism by which N-(2,3-dimethylphenyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide
- N-(2,4-dimethylphenyl)-1-naphthamide
- N-(2,3-dimethylphenyl)-1-naphthamide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .
特性
CAS番号 |
5328-36-9 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21) |
InChIキー |
RRNCWXSTDRXDDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





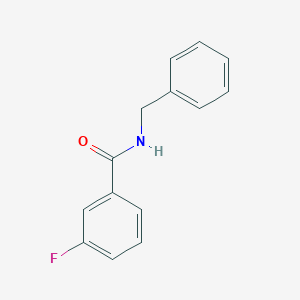
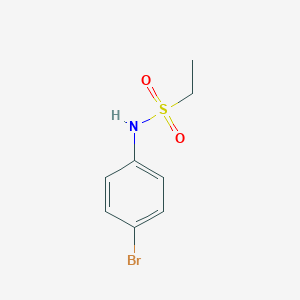
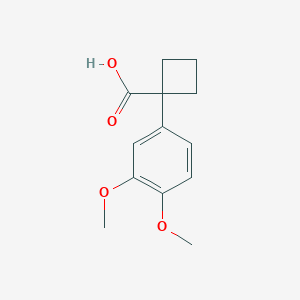


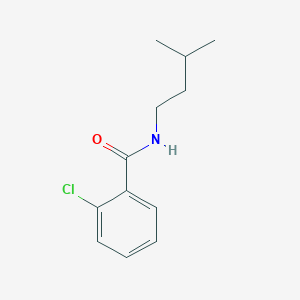
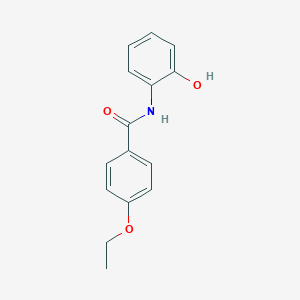
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
